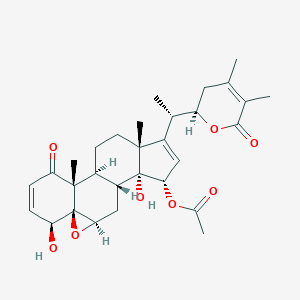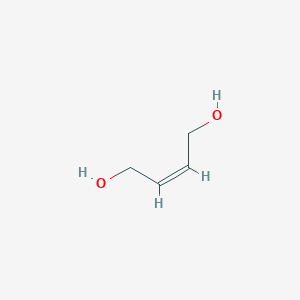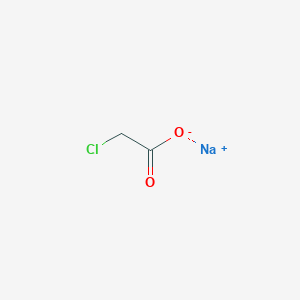
1-Brom-2-ethyl-4-fluorbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
1-Brom-2-ethyl-4-fluorbenzol: ist ein wertvolles Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Seine molekulare Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, was es zu einem idealen Vorläufer für die Synthese biologisch aktiver Verbindungen macht . Es ist besonders nützlich bei der Herstellung von antiviralen Wirkstoffen, entzündungshemmenden Medikamenten und Krebsmedikamenten, da es die metabolische Stabilität verbessern und die Bindungsaffinität zu Zielproteinen erhöhen kann .
Pflanzenschutzmittelproduktion
In der Pflanzenschutzmittelindustrie dient diese Verbindung als Ausgangsmaterial für die Synthese von Herbiziden, Fungiziden und Insektiziden . Die in der Molekülstruktur vorhandenen Brom- und Fluoratome tragen zur chemischen Reaktivität bei, die für die Entwicklung wirksamer Pflanzenschutzmittel erforderlich ist.
Materialwissenschaft
This compound: findet Anwendungen in der Materialwissenschaft für die Herstellung von Funktionsmaterialien wie Flüssigkristallen, Polymeren und Farbstoffen . Seine Einarbeitung in Polymerketten kann Materialeigenschaften wie thermische Stabilität, chemische Beständigkeit und mechanische Festigkeit verbessern .
Organische Synthese
Diese Verbindung wird in der organischen Synthese als Baustein verwendet. Es durchläuft verschiedene Reaktionen wie nucleophile Substitution und Kreuzkupplungsreaktionen, die für die Herstellung komplexer organischer Moleküle von grundlegender Bedeutung sind .
Chemische Forschung
In der chemischen Forschung wird This compound oft verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Wege zu entwickeln. Sein einzigartiges Reaktivitätsprofil macht es zu einem interessanten Thema im Verständnis von elektrophilen aromatischen Substitutionen und radikalischen Bromierungsverfahren .
Industrielle Prozesse
Die Verbindung spielt eine wichtige Rolle in industriellen Prozessen, insbesondere bei der Synthese von hochwertigen Chemikalien. Seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, macht es zu einem vielseitigen Zwischenprodukt im chemischen Produktionssektor .
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-2-ethyl-4-fluorobenzene is the carbon atoms in organic compounds during the formation of carbon-carbon bonds . This compound is commonly used in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, to form carbon-carbon bonds .
Mode of Action
1-Bromo-2-ethyl-4-fluorobenzene interacts with its targets through a process known as transmetalation . In this process, the bromine atom in the compound is replaced by another group, typically a carbon-containing group . This reaction is facilitated by a metal catalyst, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 1-Bromo-2-ethyl-4-fluorobenzene is often involved, is a key biochemical pathway. This reaction is used to create biaryl compounds, which are common structures in many pharmaceuticals and organic materials . The reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .
Result of Action
The result of 1-Bromo-2-ethyl-4-fluorobenzene’s action is the formation of new carbon-carbon bonds. This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the particular compounds being synthesized.
Action Environment
The action of 1-Bromo-2-ethyl-4-fluorobenzene can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is crucial for its role in the Suzuki-Miyaura coupling reaction . Additionally, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of 1-Bromo-2-ethyl-4-fluorobenzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically starts with the bromination of 2-ethyl-4-fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-Bromo-2-ethyl-4-fluorobenzene involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is a standard substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Grignard Reagents: The compound can form Grignard reagents when reacted with magnesium in dry ether, which are useful intermediates in organic synthesis.
Palladium Catalysts: Palladium-catalyzed reactions are commonly used in coupling reactions involving 1-Bromo-2-
Eigenschaften
IUPAC Name |
1-bromo-2-ethyl-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFDAIJZICZYEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781676-21-8 |
Source


|
| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
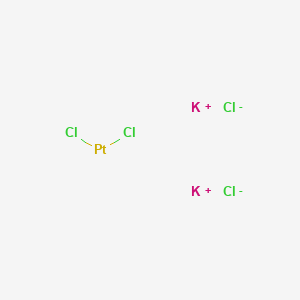

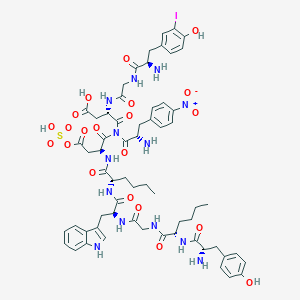

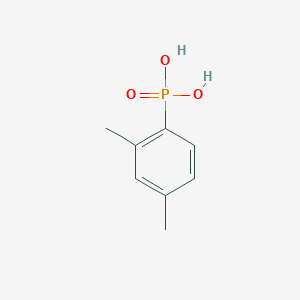

![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
